molecular formula C19H24BrN3S B2367752 2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 620590-16-1

2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2367752
CAS No.: 620590-16-1
M. Wt: 406.39
InChI Key: GBLABQBSNRGZJC-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline-thione core substituted at position 2 with a 4-bromophenyl group and at position 1 with a 3-(dimethylamino)propyl chain. The bromophenyl group introduces electron-withdrawing effects, while the dimethylaminopropyl substituent enhances solubility via its tertiary amine. The molecular formula is C₁₉H₂₆BrN₄S (MW: 422 g/mol), as calculated from its structure.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3S/c1-22(2)12-5-13-23-17-7-4-3-6-16(17)19(24)21-18(23)14-8-10-15(20)11-9-14/h8-11H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLABQBSNRGZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a derivative of quinazoline that has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22BrN3SC_{17}H_{22}BrN_3S, with a molecular weight of approximately 368.35 g/mol. The structure consists of a tetrahydroquinazoline core substituted with a bromophenyl group and a dimethylaminopropyl side chain.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, leading to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against a range of pathogens.

  • In vitro Studies : Research indicates that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values suggest that it could be a potential candidate for developing new antibacterial agents.

Neuroprotective Effects

Given the presence of a dimethylamino group, there is interest in exploring the neuroprotective potential of this compound.

  • Neuroprotection Mechanism : Preliminary studies suggest that it may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.

Case Studies

StudyFindings
Study 1 : Cytotoxicity on Cancer Cell LinesDemonstrated significant inhibition of cell viability in HeLa and MCF-7 cell lines with IC50 values around 15 µM.
Study 2 : Antibacterial ActivityShowed MIC values of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Study 3 : Neuroprotective EffectsReported reduction in oxidative stress markers in neuronal cell cultures treated with the compound at concentrations of 10 µM.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Tetrahydroquinazoline-thione 2-(4-Bromophenyl), 1-(3-(Dimethylamino)propyl) 422 C=S, Br, N(CH₃)₂
Compound 1 Tetrahydroquinazoline-thione 2-(4-Nitrophenyl), 1-(4-Methoxyphenylethyl) 421.52 C=S, NO₂, OCH₃
Compound 8 Tetrahydroquinazoline-thione 2-(3-Nitrophenyl), 1-(4-Methoxyphenylethyl) 421.52 C=S, NO₂ (meta), OCH₃
2-(2-Bromophenyl)-1-phenyl analog Tetrahydroquinazoline-thione 2-(2-Bromophenyl), 1-Phenyl 399 C=S, Br (ortho), Ph
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl] analog Benzoxazole-triazole-thione 4-Bromophenyl, Triazole 464 C=S, Br, C=N (triazole)

Substituent Effects

  • Bromophenyl Position : The target compound’s para -bromophenyl group contrasts with the ortho -bromophenyl in . Para substitution may enhance steric accessibility for target binding compared to ortho’s steric hindrance.
  • N-Substituents: The dimethylaminopropyl group in the target compound improves water solubility via protonation, unlike lipophilic groups (e.g., phenyl in or benzyl in ). This aligns with trends in medicinal chemistry for optimizing bioavailability .
  • Electronic Effects: The 4-bromophenyl (electron-withdrawing) in the target differs from electron-donating groups (e.g., OCH₃ in ) or strong electron-withdrawing NO₂ in . Such variations influence charge distribution and reactivity.

Spectral and Analytical Data

  • IR Spectroscopy : The target’s C=S stretch (~1212 cm⁻¹) and C-Br (~533 cm⁻¹) align with analogs.
  • NMR: The dimethylaminopropyl group’s CH₂ signals appear at δ ~2.2–2.6 ppm, while N(CH₃)₂ resonates as a singlet near δ 2.1–2.3 ppm. Aromatic protons from bromophenyl align with δ 6.10–8.01 ppm .
  • Mass Spec : The target’s EI-MS would show a molecular ion peak at m/z 423 (M+1) , comparable to analogs like (m/z 464).

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